molecular formula C11H12N2O3 B2818290 1-(2-nitrophenyl)piperidin-2-one CAS No. 203509-92-6

1-(2-nitrophenyl)piperidin-2-one

Cat. No.: B2818290
CAS No.: 203509-92-6
M. Wt: 220.228
InChI Key: OWDZXEZAVXTTNF-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)piperidin-2-one is an organic compound with the molecular formula C11H12N2O3. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a nitrophenyl group attached to the second position of the piperidin-2-one ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-nitrophenyl)piperidin-2-one typically involves the reaction of 2-nitrobenzoyl chloride with piperidine. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is typically isolated through filtration and drying processes .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrophenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Nitrophenyl)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-nitrophenyl)piperidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity .

Comparison with Similar Compounds

  • 1-(3-nitrophenyl)piperidin-2-one
  • 1-(4-nitrophenyl)piperidin-2-one
  • 1-(2-aminophenyl)piperidin-2-one

Comparison: 1-(2-nitrophenyl)piperidin-2-one is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-(2-nitrophenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-11-7-3-4-8-12(11)9-5-1-2-6-10(9)13(15)16/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDZXEZAVXTTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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